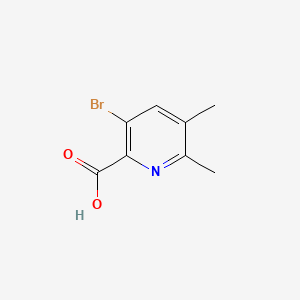
3-Bromo-5,6-dimethylpyridine-2-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5,6-dimethylpyridine-2-carboxylic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dimethylpyridine-2-carboxylic acid typically involves the bromination of 5,6-dimethylpyridine-2-carboxylic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
3-Bromo-5,6-dimethylpyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include 3-azido-5,6-dimethylpyridine-2-carboxylic acid, 3-thio-5,6-dimethylpyridine-2-carboxylic acid, and 3-alkoxy-5,6-dimethylpyridine-2-carboxylic acid.
Oxidation Reactions: Products include 3-bromo-5,6-dimethylpyridine-2,3-dicarboxylic acid and 3-bromo-5,6-dimethylpyridine-2-carboxaldehyde.
Reduction Reactions: Products include 3-bromo-5,6-dimethylpyridine-2-methanol and 3-bromo-5,6-dimethylpyridine-2-carboxaldehyde.
科学研究应用
3-Bromo-5,6-dimethylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through substitution reactions.
Biology: It can be used in the development of biologically active compounds, such as enzyme inhibitors or receptor ligands.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3-Bromo-5,6-dimethylpyridine-2-carboxylic acid depends on its specific application. In general, the bromine atom can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can form hydrogen bonds or ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-Bromo-2-methylpyridine-5-carboxylic acid
- 3-Bromo-4,5-dimethylpyridine-2-carboxylic acid
- 3-Bromo-6-methylpyridine-2-carboxylic acid
Uniqueness
3-Bromo-5,6-dimethylpyridine-2-carboxylic acid is unique due to the presence of two methyl groups at the 5 and 6 positions of the pyridine ring. This substitution pattern can influence its reactivity and the types of reactions it undergoes. Additionally, the specific positioning of the bromine atom and carboxylic acid group can affect its interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C8H8BrNO2 |
|---|---|
分子量 |
230.06 g/mol |
IUPAC 名称 |
3-bromo-5,6-dimethylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-4-3-6(9)7(8(11)12)10-5(4)2/h3H,1-2H3,(H,11,12) |
InChI 键 |
YDFHFSWTZGBSOS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1C)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


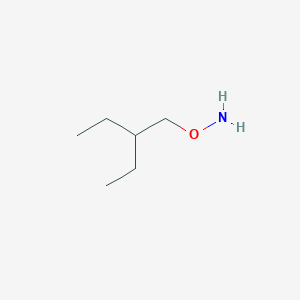

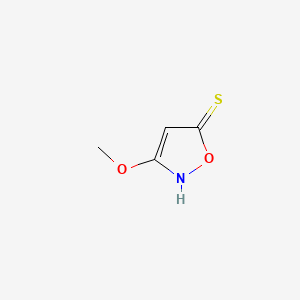
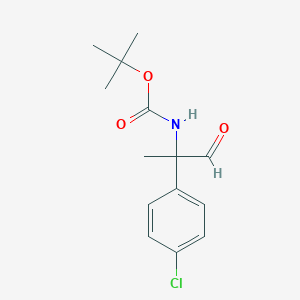
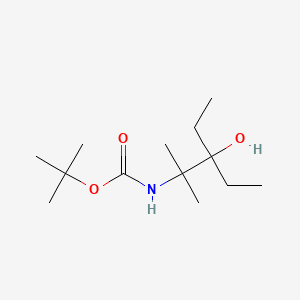
![1-(Benzo[b]thiophen-2-ylmethyl)piperazine](/img/structure/B13585219.png)
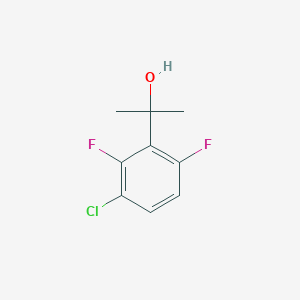
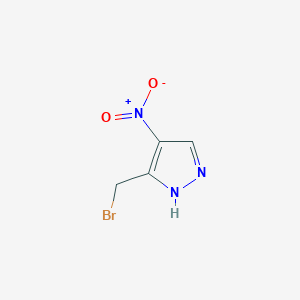

![5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13585249.png)
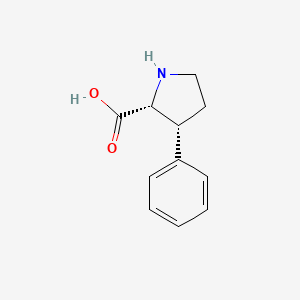
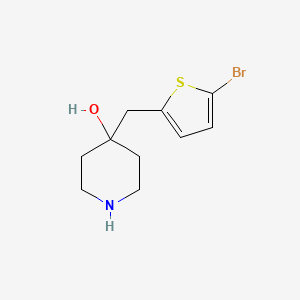
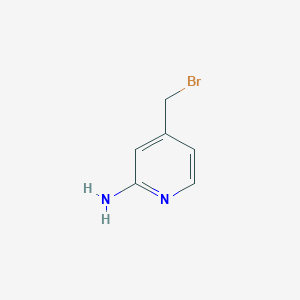
![N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine](/img/structure/B13585269.png)
